H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is a synthetic peptide that belongs to the class of opioid receptor modulators. This compound is notable for its potential applications in pain management and its role in research related to opioid receptors. The compound is characterized by a unique structure that includes a combination of amino acids and specific stereochemistry, which contributes to its biological activity.
The compound is classified under peptides and is particularly relevant in the fields of medicinal chemistry and pharmacology. It has been studied for its interactions with delta opioid receptors, which are critical in modulating pain and other physiological responses. The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 typically involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and structure of the peptide.
The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 primarily employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid resin support. Key steps in the synthesis include:
This method ensures high purity and yield of the final product, making it suitable for further biological testing.
The molecular formula for H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is C40H51N5O5. The compound features a complex structure that includes:
The structural characteristics play a crucial role in its interaction with opioid receptors, influencing binding affinity and selectivity.
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 can undergo various chemical reactions:
These reactions are essential for modifying the compound for various research applications.
The mechanism of action for H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 involves binding to delta opioid receptors. Upon binding, the compound inhibits neurotransmitter release, leading to analgesic effects. The primary pathways affected include:
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 exhibits several significant physical and chemical properties:
These properties are essential for its handling in laboratory settings.
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 has several applications in scientific research:
This compound represents a significant advancement in opioid research, providing insights into designing safer analgesics.
The role of delta opioid receptors in pain modulation is complex and context-dependent, involving both inhibitory and facilitatory actions. While delta opioid receptor agonists demonstrate analgesic efficacy, particularly in models of chronic inflammatory and neuropathic pain [1] [2] [4], there is a growing body of evidence supporting the therapeutic potential of delta opioid receptor antagonists or mixed-action ligands. This rationale stems from several key observations:
Therefore, ligands capable of selectively blocking or modulating specific delta opioid receptor signaling pathways represent valuable pharmacological tools and potential therapeutics, particularly as adjuvants to mu opioid receptor agonists or for specific chronic pain states involving delta opioid receptor-mediated pronociception.
The development of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is deeply rooted in the exploration of the TIPP (H-Tyr-Tic-Phe-Phe-OH) peptide family. Discovered in the early 1990s, TIPP was identified as the first highly selective delta opioid receptor antagonist lacking significant activity at mu or kappa opioid receptors [3]. This discovery marked a pivotal moment in opioid pharmacology, providing a critical tool for dissecting delta opioid receptor functions in vitro and in vivo.
Table 1: Evolution of Key TIPP-Derived Peptides and Their Opioid Receptor Activity Profiles
| Peptide Designation | Amino Acid Sequence / Structure | Primary Pharmacological Profile | Key Advancement |
|---|---|---|---|
| TIPP | H-Tyr-Tic-Phe-Phe-OH | δOR Antagonist | First highly selective δOR antagonist |
| TIP | H-Tyr-Tic-Phe-OH | δOR Antagonist | Minimalist δOR antagonist pharmacophore |
| TIPP[Ψ] | H-Tyr-TicΨ[CH₂NH]Phe-Phe-OH | δOR Antagonist | Improved metabolic stability (Psi bond) |
| TICP[Ψ] | H-Tyr-TicΨ[CH₂NH]Cha-Phe-OH | δOR Antagonist | Enhanced δOR affinity/selectivity |
| Tyr-Tic-NH-CH₂-Ph derivatives | H-Tyr-Tic-NH-X (X = arylalkyl) | δOR Agonist | Discovery of potent, selective δOR dipeptide agonists |
| DIPP-NH₂[Ψ] | H-Dmt-TicΨ[CH₂NH]Phe-Phe-NH₂ | Mixed μOR Agonist / δOR Antagonist | Analgesia with reduced tolerance/dependence in models |
| H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-NH₂ | H-Dmt-Tic-(2R,3S)-β-methyl-β-cyclohexyl-Ala-Phe-NH₂ | Mixed μOR Agonist / δOR Antagonist (Presumed) | Incorporation of β-methylated unnatural amino acid (β-MeCha) |
The compound H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH₂ represents a direct evolution within this lineage. It builds upon the potent mixed-profile H-Dmt-Tic scaffold and incorporates the unnatural amino acid (2R,3S)-β-methyl-β-cyclohexylalanine (β-MeCha) in position 3, followed by Phe-NH₂ at the C-terminus. This strategic modification aims to leverage the steric and conformational effects of β-methylation to enhance receptor interaction, selectivity, and metabolic stability.
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in modern peptidomimetic design, addressing the inherent limitations of natural peptides, such as poor metabolic stability, conformational flexibility, and suboptimal pharmacokinetics. Among the diverse classes of ncAAs, β-methylated amino acids hold particular significance due to their profound impact on peptide structure and function [7] [10].
Table 2: Impact of β-Methylation on Key Properties of Amino Acids and Peptides
| Property | Effect of β-Methylation | Consequence for Peptide Therapeutics |
|---|---|---|
| Conformational Freedom | Dramatically reduces side chain rotameric states (rotamer restriction) | Favors bioactive conformation; Reduces binding entropy penalty |
| Metabolic Stability | Sterically hinders approach and catalysis by proteolytic enzymes | Increased plasma/tissue half-life; Improved oral bioavailability potential |
| Lipophilicity | Increases logP of the residue and overall peptide | Enhanced passive membrane permeability; Potential for CNS penetration |
| Hydrophobic Interaction | Enables incorporation of sterically bulky, highly hydrophobic side chains (e.g., cyclohexyl) | Potential for stronger binding to hydrophobic receptor pockets |
| Stereochemical Control | Introduces new chiral center (β-carbon) | Allows optimization of receptor fit through stereoisomer selection |
In H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH₂, the incorporation of (2R,3S)-β-MeCha is a deliberate strategy to exploit these effects. Positioned critically within the peptide sequence (residue 3), this unnatural amino acid is expected to:
The specific stereochemistry (2R,3S) is chosen to present the cyclohexyl group in the spatial orientation predicted to maximize favorable contacts within the target receptor binding pockets, based on receptor modeling and structure-activity relationship data from related analogs [7] [10]. This compound exemplifies the rational application of unnatural amino acid chemistry to advance peptide-based drug discovery targeting therapeutically relevant G protein-coupled receptors like the delta opioid receptor.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5